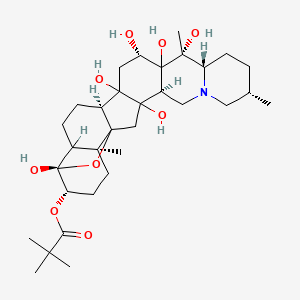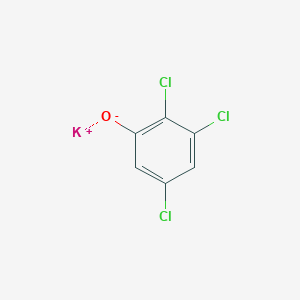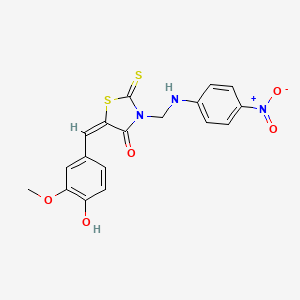![molecular formula C22H12NNaO6S B12710830 Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate CAS No. 83929-59-3](/img/structure/B12710830.png)
Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate typically involves multi-step organic reactions. One common method includes the condensation of indane-1,2,3-trione with appropriate quinoline derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline and indene derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
- 1,3-Dioxo-2,3-dihydro-1H-indene derivatives
Uniqueness
Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate stands out due to its unique combination of an indene core and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
83929-59-3 |
|---|---|
Fórmula molecular |
C22H12NNaO6S |
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
sodium;3-(1,3-dioxoinden-2-yl)-7-oxo-4H-benzo[f]quinoline-9-sulfonate |
InChI |
InChI=1S/C22H13NO6S.Na/c24-19-10-11(30(27,28)29)9-16-12-5-8-18(23-17(12)7-6-13(16)19)20-21(25)14-3-1-2-4-15(14)22(20)26;/h1-10,20,23H,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
JONYKWZWIVTMER-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C4C(=CC=C5C4=CC(=CC5=O)S(=O)(=O)[O-])N3.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



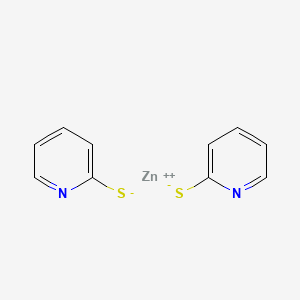
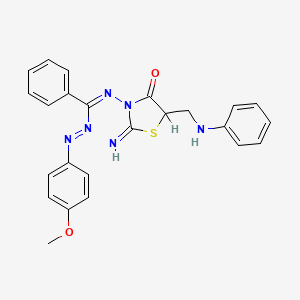
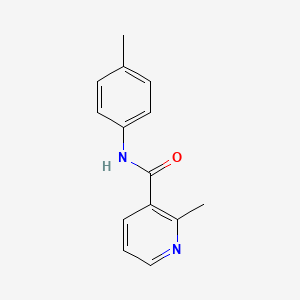

![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)

